Synthesis and characterization of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Synthesis and characterization of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Executive Summary
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, a derivative featuring a lipophilic nine-carbon alkylthio side chain. The introduction of this moiety is a strategic design choice aimed at potentially enhancing membrane permeability and exploring new interactions with biological targets. We present a robust and reproducible synthetic protocol, detail a full suite of analytical techniques for structural verification and purity assessment, and explain the scientific rationale behind the experimental choices, offering a self-validating framework for researchers in drug discovery and chemical biology.
The Strategic Importance of the 1,2,4-Triazole Scaffold
Heterocyclic compounds are paramount in drug development, and among them, the 1,2,4-triazole ring is a privileged scaffold. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability have led to its incorporation into a multitude of therapeutic agents. Marketed drugs such as the antifungal Fluconazole and the antiviral Ribavirin highlight the versatility of this core structure.[1] The 1,2,4-triazole moiety is not merely a passive linker; its nitrogen atoms can act as hydrogen bond acceptors and coordinate with metallic centers in enzymes, while the ring itself is generally stable to metabolic degradation.
Derivatives of 1,2,4-triazole exhibit an impressive range of bioactivities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[3][4] The functionalization at the 3- and 5-positions of the triazole ring is a common strategy to modulate these activities. Specifically, the introduction of an alkylthio (-S-R) group at the 3-position, as in the target molecule, is a well-established approach. The sulfur atom can engage in specific interactions, and the attached alkyl chain significantly influences the compound's lipophilicity. The nonyl chain in 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine provides a substantial lipophilic character, which can be critical for traversing cellular membranes to reach intracellular targets.
Synthetic Strategy and Mechanistic Rationale
The synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine is achieved through a highly efficient and regioselective S-alkylation reaction. The core logic relies on the nucleophilic character of the sulfur atom in the starting material, 5-amino-1H-1,2,4-triazole-3-thiol.
Retrosynthetic Analysis
The retrosynthetic disconnection of the target molecule is straightforward. The key carbon-sulfur bond can be disconnected to reveal the two primary synthons: the 1,2,4-triazole core and the C9 alkyl chain.
The Thione-Thiol Tautomerism and Reaction Mechanism
The starting material, 5-amino-1H-1,2,4-triazole-3-thiol, exists in a tautomeric equilibrium with its thione form, 5-amino-1,2,4-triazole-3-thione. In a basic medium, such as an aqueous solution of sodium hydroxide, the proton is abstracted from the more acidic thiol group (or the N-H adjacent to the thione) to generate a highly nucleophilic thiolate anion.
This thiolate is a soft nucleophile and readily attacks the electrophilic carbon of an alkyl halide, such as 1-bromononane, in a classic SN2 reaction. This approach is highly regioselective for S-alkylation over N-alkylation due to the superior nucleophilicity of the thiolate anion under these conditions. The reaction is typically irreversible and proceeds with high yield. A similar strategy has been successfully employed for the synthesis of related compounds like 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine.[5]
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis and purification of the title compound.
Synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Materials and Reagents:
-
5-Amino-1H-1,2,4-triazole-3-thiol (1.16 g, 10.0 mmol)
-
Sodium Hydroxide (NaOH) (0.40 g, 10.0 mmol)
-
1-Bromononane (2.29 g, 1.10 eq, 11.0 mmol)
-
Deionized Water (15 mL)
-
Ethanol (25 mL)
-
Round-bottom flask (100 mL), magnetic stirrer, condenser
Procedure:
-
Preparation of the Thiolate: In a 100 mL round-bottom flask, dissolve sodium hydroxide (0.40 g) in deionized water (15 mL). To this solution, add 5-amino-1H-1,2,4-triazole-3-thiol (1.16 g) and stir until a clear solution is obtained.
-
Addition of Alkyl Halide: In a separate beaker, dissolve 1-bromononane (2.29 g) in ethanol (25 mL). Add this ethanolic solution dropwise to the stirred aqueous solution of the thiolate at room temperature.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into a beaker containing 100 mL of cold deionized water with stirring. A white or off-white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 20 mL) to remove any inorganic salts.
-
Purification: Dry the crude product in a vacuum oven. For higher purity, the solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield the title compound as a crystalline solid.
Safety Precautions
-
Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-Bromononane is an irritant. Handle it in a well-ventilated fume hood.
-
Organic solvents like ethanol are flammable. Avoid open flames.
Comprehensive Characterization
Structural confirmation and purity assessment are critical. The following data are representative of what is expected for the successful synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine.
| Technique | Parameter | Expected Observation |
| Physical Appearance | State | White to off-white crystalline solid |
| Melting Point | Range | To be determined experimentally; a sharp range indicates high purity. |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~ 6.0-5.5 (br s, 2H, -NH₂), ~3.1 (t, 2H, -S-CH₂-), ~1.7 (quint, 2H, -S-CH₂-CH₂-), ~1.4-1.2 (m, 12H, -(CH₂)₆-), ~0.9 (t, 3H, -CH₃). The triazole N-H proton may be broad or exchange with the solvent. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~160 (C-S), ~155 (C-NH₂), ~32-22 (Aliphatic carbons), ~14 (Terminal -CH₃). |
| IR Spectroscopy | Wavenumbers (cm⁻¹) | ~3400-3100 (N-H stretching, amine & triazole), ~2950-2850 (C-H stretching, alkyl), ~1640 (N-H scissoring), ~1550 (C=N stretching). |
| Mass Spectrometry | m/z (ESI+) | Expected [M+H]⁺ = 243.16. |
Note: NMR chemical shifts are predicted and may vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃).
Discussion and Future Outlook
The described S-alkylation protocol provides a reliable and scalable method for the synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine. The straightforward procedure, use of readily available reagents, and high regioselectivity make it an attractive route for chemical synthesis and drug discovery programs.
The successful characterization using a combination of NMR, IR, and MS provides unambiguous confirmation of the molecular structure. This compound, with its appended lipophilic tail, serves as an excellent candidate for biological screening. Future work could involve evaluating its efficacy against various fungal and bacterial strains, as well as its cytotoxic potential against cancer cell lines.[6] Furthermore, the primary amine group at the 5-position offers a reactive handle for further derivatization, enabling the creation of a focused library of compounds for structure-activity relationship (SAR) studies.
References
-
Wen, M., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(16). [Link]
-
Asif, M. (2022). An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information (PMC). [Link]
-
Plech, T., et al. (2021). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. [Link]
-
Various Authors. (2020). Examples of 1,2,4-triazole derivatives used in drugs. ResearchGate. [Link]
-
Biriukov, R. V., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]
-
Koval, V. V., et al. (2022). 3-Aryl-5-aminobiphenyl Substituted[1][2][4]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. National Center for Biotechnology Information (PMC). [Link]
-
Wang, X., & Xu, J. (2011). 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine. National Center for Biotechnology Information (PMC). [Link]
-
Krasnova, L., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
